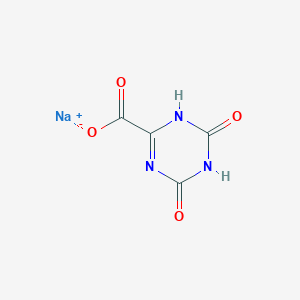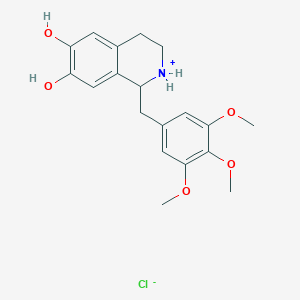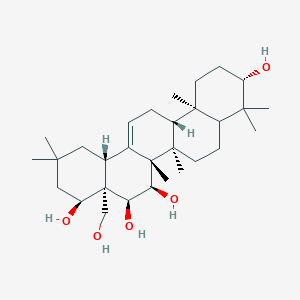
Monosodium 1,4,5,6-tetrahydro-4,6-dioxo-1,3,5-triazine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Monosodium 1,4,5,6-tetrahydro-4,6-dioxo-1,3,5-triazine-2-carboxylate, also known as MTT, is a chemical compound that has been widely used in scientific research due to its unique properties. MTT is a yellowish-white powder that is soluble in water and has a molecular weight of 253.1 g/mol. This compound has been extensively studied for its various applications in the field of biochemistry, pharmacology, and toxicology.
Wirkmechanismus
The mechanism of action of Monosodium 1,4,5,6-tetrahydro-4,6-dioxo-1,3,5-triazine-2-carboxylate involves the reduction of the tetrazolium ring by mitochondrial dehydrogenases in viable cells. The resulting formazan product is insoluble in aqueous solutions and can be quantified using a spectrophotometer. This assay is widely used due to its simplicity, sensitivity, and low cost.
Biochemical and Physiological Effects
This compound is not known to have any significant biochemical or physiological effects on living organisms. However, it has been shown to be toxic to some cell lines at high concentrations. Therefore, it is important to use appropriate safety measures when handling this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Monosodium 1,4,5,6-tetrahydro-4,6-dioxo-1,3,5-triazine-2-carboxylate as a cell viability assay is its simplicity and low cost. This assay can be easily performed in a standard laboratory setting using a microplate reader. Additionally, this compound is relatively stable and has a long shelf life, making it a convenient choice for researchers.
However, there are some limitations to using this compound as a cell viability assay. Firstly, the reduction of this compound to formazan can be affected by various factors such as pH, temperature, and the presence of other compounds in the sample. Therefore, it is important to optimize the assay conditions for each experiment. Secondly, this compound is not suitable for studying the viability of all cell types. Some cell lines may not have sufficient mitochondrial dehydrogenases to reduce this compound, leading to inaccurate results.
Zukünftige Richtungen
There are several future directions for the use of Monosodium 1,4,5,6-tetrahydro-4,6-dioxo-1,3,5-triazine-2-carboxylate in scientific research. Firstly, this compound could be used in combination with other assays to study the effects of drugs and toxins on various cellular processes. Secondly, this compound could be modified to improve its sensitivity and specificity for different cell types. Finally, this compound could be used in clinical settings to monitor the efficacy of cancer treatments and other therapies.
Synthesemethoden
Monosodium 1,4,5,6-tetrahydro-4,6-dioxo-1,3,5-triazine-2-carboxylate can be synthesized through a simple reaction between dimethylformamide and 2,4,6-trichloro-1,3,5-triazine. The resulting product is then treated with sodium bicarbonate to obtain this compound in its monosodium form. This synthesis method is relatively simple and cost-effective, making it a popular choice for researchers.
Wissenschaftliche Forschungsanwendungen
Monosodium 1,4,5,6-tetrahydro-4,6-dioxo-1,3,5-triazine-2-carboxylate has been widely used in scientific research as a colorimetric assay for the quantification of cell viability. This assay is based on the reduction of this compound to formazan by mitochondrial dehydrogenases in viable cells. The amount of formazan produced is directly proportional to the number of viable cells in a given sample. This assay has been used to study the effects of various drugs, toxins, and environmental factors on cell viability in vitro.
Eigenschaften
| 17338-98-6 | |
Molekularformel |
C16H21NaO3 |
Molekulargewicht |
179.07 g/mol |
IUPAC-Name |
sodium;4,6-dioxo-1H-1,3,5-triazine-2-carboxylate |
InChI |
InChI=1S/C4H3N3O4.Na/c8-2(9)1-5-3(10)7-4(11)6-1;/h(H,8,9)(H2,5,6,7,10,11);/q;+1/p-1 |
InChI-Schlüssel |
JULRRLFKUBPDKU-UHFFFAOYSA-M |
SMILES |
C1(=NC(=O)NC(=O)N1)C(=O)[O-].[Na+] |
Kanonische SMILES |
C1(=NC(=O)NC(=O)N1)C(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)tetrahydro-3,4-furandiol](/img/structure/B231452.png)




